molecular formula C20H27N5O2S B2462390 N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1223854-71-4

N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2462390
CAS No.: 1223854-71-4
M. Wt: 401.53
InChI Key: PVNWJHNRWCFOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C20H27N5O2S and its molecular weight is 401.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has led to the synthesis of various functionalized derivatives, exploring their regioselectivity and mechanism of reactions. Such studies provide insights into the structural requirements for biological activity, contributing to the development of novel therapeutic agents.

  • Antitumor Activities : Certain derivatives have shown potent antitumor cytotoxic activity in vitro against different human cancer cell lines. The mechanism of action often involves cell cycle arrest and induction of apoptosis via caspase-3 dependent pathways, suggesting their potential as anticancer agents (Ahmed et al., 2014; Fares et al., 2014).

  • Antimicrobial Activity : The synthesis of novel triazolothienopyrimidines and their evaluation for antibacterial activity highlight the potential of these compounds in treating infections. These studies indicate that structural modifications can enhance antimicrobial efficacy, making them candidates for further drug development (Prasad et al., 2007).

  • Antiasthma Agents : The development of triazolopyrimidines as mediator release inhibitors presents a novel approach to treating asthma. By inhibiting the release of mediators from basophils, these compounds could offer new therapeutic strategies for managing asthma symptoms (Medwid et al., 1990).

Mechanism of Action and Chemical Properties

  • The research into the chemical properties and reaction mechanisms of related compounds aids in understanding their biological activities. For instance, the synthesis and evaluation of thiazolopyrimidines and their derivatives have led to a deeper understanding of their antimicrobial and antitumor properties, despite some compounds not showing significant activity (Said et al., 2004).

  • Synthetic Pathways : Innovative synthetic pathways for creating fused heterocycles and other related compounds are crucial for exploring their full therapeutic potential. These pathways often involve reactions with hydrazonoyl halides or cyclization processes, leading to a wide array of heterocyclic compounds with potential biological activities (Farghaly et al., 2012; Shawali et al., 2006).

Properties

IUPAC Name

N-cycloheptyl-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-2-12-24-19(27)18-15(11-13-28-18)25-16(22-23-20(24)25)9-10-17(26)21-14-7-5-3-4-6-8-14/h11,13-14H,2-10,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNWJHNRWCFOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.